molecular formula C7H6Cl2S B1597087 2,3-Dichlorothioanisole CAS No. 17733-25-4

2,3-Dichlorothioanisole

Cat. No. B1597087
CAS RN: 17733-25-4
M. Wt: 193.09 g/mol
InChI Key: YSQBVIAGPLXQJH-UHFFFAOYSA-N
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Description

2,3-Dichlorothioanisole is a chemical compound with the molecular formula C7H6Cl2S . It has a molecular weight of 193.09 .


Molecular Structure Analysis

The molecular structure of 2,3-Dichlorothioanisole consists of a six-membered benzene ring substituted with two chlorine atoms and one sulfur atom . The exact positions of these substituents could not be found in the available resources.


Physical And Chemical Properties Analysis

2,3-Dichlorothioanisole has a molecular weight of 193.09 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Cyanation in Pharmaceutical Synthesis

2,3-Dichlorothioanisole is relevant in the field of pharmaceutical synthesis. A study by Leitch et al. (2017) explored the cyanation of 2,3-dichlorobenzoyl chloride, a process integral to the synthesis of Lamotrigine, an important pharmaceutical compound. This research highlighted various catalytic systems and conditions, including phase-transfer catalysts and catalyst-free conditions, that can effectively facilitate this cyanation reaction (Leitch et al., 2017).

Molecular Conformation Studies

In a 1978 study by Lumbroso et al., the conformations of various chloroanisole and chlorothioanisole compounds, including 2,3-Dichlorothioanisole, were analyzed. This research provided insights into the molecular structures and behaviors of these compounds, which is crucial for understanding their interactions and reactivity in various chemical processes (Lumbroso et al., 1978).

Environmental Impact and Safety Studies

A study by Mumtaz et al. (1998) focused on the toxicity of chemical mixtures, including those containing compounds related to 2,3-Dichlorothioanisole. This research is significant for understanding the environmental and health impacts of chemical mixtures, contributing to safer and more sustainable chemical practices (Mumtaz et al., 1998).

Adsorption and Soil Chemistry

Research by Kankou et al. (2013) on the adsorption of 2,3-dichloropropionanilide, a compound structurally related to 2,3-Dichlorothioanisole, on various soils highlighted the significance of these compounds in agricultural chemistry. This study informs on how these compounds interact with different soil types, which is vital for agricultural and environmental sciences (Kankou et al., 2013).

Advanced Material Science

The compound has been used in studies related to advanced material science, such as in the development of organic semiconductors and photovoltaic devices. Liu et al. (2012) discussed using 4-bromoanisole, a compound structurally similar to 2,3-Dichlorothioanisole, as a processing additive for controlling the phase separation in organic photovoltaic devices (Liu et al., 2012).

Safety And Hazards

While specific safety and hazard information for 2,3-Dichlorothioanisole was not found, it’s generally recommended to handle chemical substances with care, avoiding skin and eye contact, and ensuring adequate ventilation .

properties

IUPAC Name

1,2-dichloro-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQBVIAGPLXQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938922
Record name 1,2-Dichloro-3-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorothioanisole

CAS RN

17733-25-4
Record name 1,2-Dichloro-3-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17733-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dichloro-3-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017733254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-3-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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